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2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine class of chemicals. This compound is characterized by its complex structure, which includes a benzyl group, a methylamino group, a chlorophenyl group, and a carboxylic acid group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine ring.
Attachment of the Benzyl(methyl)amino Group: This step involves the alkylation of the amino group on the pyrimidine ring with benzyl chloride and methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
- 2-(Methylamino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
- 2-(Benzyl(methyl)amino)-4-phenylpyrimidine-5-carboxylic acid
Uniqueness
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both benzyl and methyl groups attached to the amino group, as well as the chlorophenyl group on the pyrimidine ring. This unique combination of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a complex aromatic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where pyrimidine derivatives are known for their diverse applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O2. Its structure features:
- A pyrimidine ring .
- A benzyl(methyl)amino group at the 2-position.
- A 2-chlorophenyl group at the 4-position.
- A carboxylic acid functional group at the 5-position.
The presence of these substituents enhances its reactivity and potential interactions with biological targets, making it a candidate for further pharmacological studies.
Pyrimidine derivatives like this compound are known to interact with various biological receptors and enzymes. Research indicates that they may influence multiple biochemical pathways, including:
- Inhibition of cyclooxygenase (COX) enzymes, which could elucidate potential anti-inflammatory effects.
- Binding affinity to specific receptors , impacting signal transduction pathways critical in cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrimidine compounds. For instance:
- Compounds with structural similarities exhibited IC50 values ranging from 0.2 to 10 µM against various cancer cell lines, indicating significant antiproliferative activity .
- The compound's ability to induce apoptosis in cancer cells has been observed, with flow cytometry analyses showing increased caspase activity .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties through COX inhibition. Pyrimidine derivatives have been documented to exhibit such effects, making this compound a candidate for further investigation in inflammatory models.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Key Features | IC50 (µM) |
---|---|---|
2-(Phenyl)pyrimidine-5-carboxylic acid | Lacks halogen substituents | N/A |
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid | Contains fluorine instead of chlorine | N/A |
4-(Benzylamino)pyrimidine-5-carboxylic acid | Similar amine substitution | N/A |
The unique combination of substituents in our compound may enhance stability and interaction with biological targets compared to these analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives:
- Anticancer Screening : A study demonstrated that a related compound exhibited an IC50 value of 3.0 µM against the A549 lung cancer cell line, suggesting strong antiproliferative activity. This indicates that our compound may also possess similar efficacy against cancer cells .
- Enzymatic Inhibition Studies : Investigations into the inhibition of COX enzymes revealed that certain pyrimidine derivatives could significantly reduce inflammatory markers in vitro, suggesting that our compound could be tested for similar effects.
- Molecular Docking Studies : Computational analyses have predicted favorable binding modes for pyrimidine derivatives at various receptor sites, which could be extrapolated to hypothesize potential binding interactions for our compound as well .
Properties
Molecular Formula |
C19H16ClN3O2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C19H16ClN3O2/c1-23(12-13-7-3-2-4-8-13)19-21-11-15(18(24)25)17(22-19)14-9-5-6-10-16(14)20/h2-11H,12H2,1H3,(H,24,25) |
InChI Key |
JQYLQNLANICGMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
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